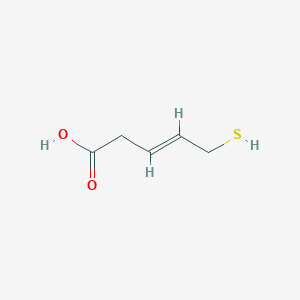

5-Sulfanylpent-3-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 5-Sulfanylpent-3-enoic acid. The synthesis of similar compounds often involves complex chemical reactions , but without specific information, it’s difficult to provide a detailed synthesis analysis for this compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for this compound are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Photocatalysis and Organic Synthesis

Sulfur-containing compounds play a pivotal role in photocatalysis and organic synthesis. For example, the generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids and sulfur dioxide surrogates under photocatalysis demonstrates the utility of sulfur-containing compounds in facilitating single-electron transfers and forming desired products in good yields. This process can be extended to other sulfur-containing acids, showcasing their versatility in synthesizing complex organic molecules (Zhang, Zhou, & Wu, 2018).

Electrochemical Studies

Electrochemical studies of sulfur-containing compounds reveal their significant impact on the electrochemical behavior of compounds, particularly in aqueous solutions. Research into the electrochemical cleavage of azo bonds in specific sulfur-containing benzoic acids has shed light on the mechanisms and kinetics of these processes, which are crucial for understanding their behavior in various chemical environments (Mandić, Nigović, & Šimunić, 2004).

Catalysis

The application of sulfur-containing catalysts in condensation reactions to produce complex organic molecules, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrates the catalytic versatility of these compounds. Sulfuric acid derivatives have been used as recyclable catalysts in organic synthesis, highlighting their potential in sustainable chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Supramolecular Chemistry

Sulfur-containing compounds are integral to the development of supramolecular structures. Research into triphenylphosphinesilver(I) sulfanylcarboxylates has provided new insights into the structural features of these compounds, revealing their potential in creating complex supramolecular architectures (Barreiro et al., 2005).

Chemiluminescence

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition offers fascinating insights into the photophysical properties of sulfur-containing compounds. These findings have implications for developing new materials and sensors based on chemiluminescence (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antioxidant Activity

In the field of agriculture and plant science, studies on the effect of sulfur-containing compounds, such as 5-sulfosalicylic acid, on the antioxidant activity and vase life of cut flowers indicate their potential in extending the shelf life of perishable goods. This research demonstrates the broader applications of sulfur-containing compounds beyond traditional chemical synthesis (Ezhilmathi, Singh, Arora, & Sairam, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-5-sulfanylpent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)3-1-2-4-8/h1-2,8H,3-4H2,(H,6,7)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMGOXJETBCVIB-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCS)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CS)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)